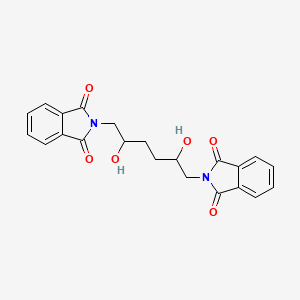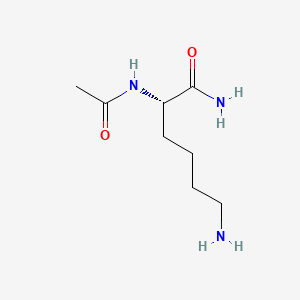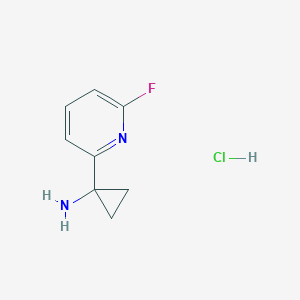
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10FN•HCl It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 6-fluoro-2-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-fluoro-2-pyridinecarboxaldehyde with a cyclopropanamine precursor under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is often purified through recrystallization or other suitable purification techniques to ensure high purity.
化学反応の分析
Types of Reactions
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted pyridyl derivatives.
科学的研究の応用
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Pyridyl)cyclopropanamine hydrochloride
- 1-(4-Fluoro-2-pyridyl)cyclopropanamine hydrochloride
- 1-(6-Chloro-2-pyridyl)cyclopropanamine hydrochloride
Uniqueness
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride is unique due to the presence of the fluorine atom at the 6-position of the pyridyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C8H10ClFN2 |
|---|---|
分子量 |
188.63 g/mol |
IUPAC名 |
1-(6-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H |
InChIキー |
SDPAGFXUBUCJKN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC(=CC=C2)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


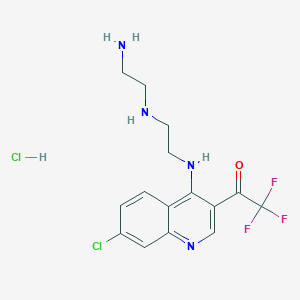
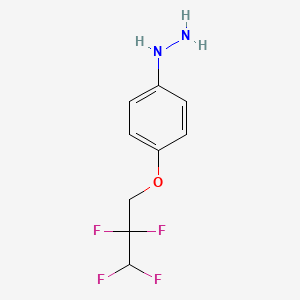

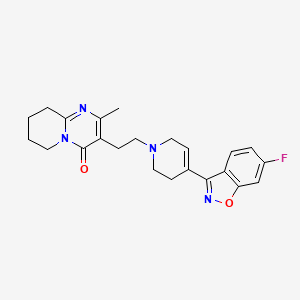
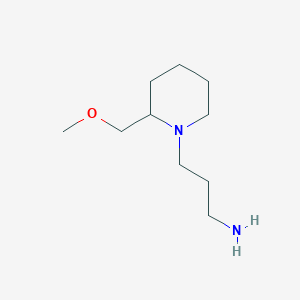



![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)
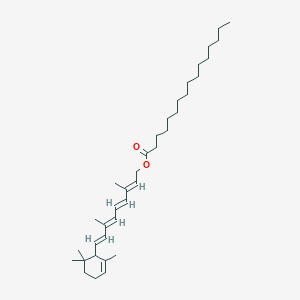

![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)
